molecular formula C25H17F2N3O2S B2637140 N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866811-29-2

N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2637140
CAS No.: 866811-29-2
M. Wt: 461.49
InChI Key: KONWDVRIFLWOQX-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide features a chromeno[2,3-d]pyrimidine core fused with a benzene ring, substituted with two fluorophenyl groups and a thioacetamide linker.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O2S/c26-17-11-9-15(10-12-17)23-29-24-18(13-16-5-1-4-8-21(16)32-24)25(30-23)33-14-22(31)28-20-7-3-2-6-19(20)27/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONWDVRIFLWOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include fluorobenzene, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

Anticancer Potential

Recent research has highlighted the anticancer properties of N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Antitumor Evaluation
A study published in the Asian Journal of Research in Chemistry evaluated several derivatives of similar compounds, emphasizing their binding affinity to epidermal growth factor receptor (EGFR), which is crucial in many cancers. The synthesized compounds exhibited high binding energies and low toxicity profiles, suggesting their potential as anticancer agents .

CompoundBinding Energy (kcal/mol)Toxicity Prediction
C1-7.5Low
C2-7.7Low
C3-7.0Moderate

Antimicrobial Activity

Another area of application is antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

Potential Therapeutic Uses

  • Cancer Therapy : Given its anticancer properties, this compound could be further developed into a therapeutic agent targeting specific cancer types.
  • Inhibition of Protein Targets : The compound's ability to bind to proteins such as EGFR suggests it could be used in targeted therapies for cancers characterized by overactive EGFR signaling.
  • Antimicrobial Treatments : If validated through further studies, this compound could serve as a basis for developing new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related derivatives, focusing on molecular weight, lipophilicity (XLogP3), and substituent effects:

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Notes
Target Compound : N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide ~485–490* ~6.5–7.0* 2-(4-fluorophenyl), N-(2-fluorophenyl) Higher fluorine content may improve membrane permeability compared to chloro analogs.
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 488.0 6.8 9-methyl, 4-methylphenyl, N-(2-chlorophenyl) Methyl groups increase steric bulk; chloro substituent raises molecular weight.
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 499.0 7.1 4-chlorophenyl, 9-methyl, N-(4-fluorophenyl) Chlorine at phenyl increases XLogP3; fluorophenyl at acetamide enhances polarity.
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 541.6 N/A 9-ethoxy, phenyl, N-(4-methylphenyl) Ethoxy group significantly increases molecular weight, likely reducing solubility.
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 338.8 2.9 4,6-diaminopyrimidinyl, N-(4-chlorophenyl) Diamino groups lower XLogP3, enhancing hydrophilicity and hydrogen-bonding capacity.

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity :

  • Chlorine substituents (e.g., in and ) elevate XLogP3 (6.8–7.1) compared to fluorine, suggesting greater lipophilicity. Fluorine’s electronegativity may balance hydrophobicity with moderate polarity.
  • The ethoxy group in increases molecular weight (541.6 g/mol) but lacks XLogP3 data; such bulky groups often reduce aqueous solubility.

Thioacetamide Linker Variations: Replacement of the chromeno-pyrimidine core with a diaminopyrimidine () drastically reduces molecular weight and XLogP3, favoring hydrophilic interactions.

Research Findings and Implications

  • Crystallographic Insights : Compounds like with simpler pyrimidine cores exhibit well-resolved crystal structures, suggesting stable packing arrangements that could inform solubility optimization strategies.
  • Computational Predictions: High XLogP3 values in chromeno-pyrimidine derivatives (6.5–7.1) indicate suitability for blood-brain barrier penetration or intracellular targets, though this must be balanced with solubility limitations .
  • Synthetic Accessibility : The presence of methyl or chloro groups (e.g., in and ) may simplify synthesis compared to ethoxy-substituted analogs , which require additional steps for ether bond formation.

Biological Activity

N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromeno-pyrimidine core with a sulfanyl group, which contributes to its reactivity and biological profile. The molecular formula is C26H19F2N3O2SC_{26}H_{19}F_2N_3O_2S, indicating the presence of fluorine substituents that may enhance its biological activity through electronic effects.

Preliminary studies suggest that this compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction may influence signal transduction pathways and gene expression related to disease processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line EC50 (μM) Reference
MCF-7 (Breast)10.28
HePG-2 (Liver)10.79
A549 (Lung)8.107

The anticancer mechanism appears to involve induction of apoptosis and inhibition of tubulin polymerization, which are critical for cancer cell proliferation. The presence of fluorine atoms in the structure has been linked to increased cytotoxicity compared to similar compounds lacking such substituents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. The sulfanyl group is believed to play a significant role in reducing inflammatory responses by inhibiting specific signaling pathways involved in inflammation.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted on various derivatives of the compound revealed that those with electron-withdrawing groups exhibited enhanced anticancer properties compared to their non-substituted counterparts. Notably, compounds with fluorine substituents showed significantly higher activity against MCF-7 cells than doxorubicin, a standard chemotherapeutic agent .
  • Apoptosis Induction : Research indicated that this compound induced apoptosis in cancer cells through the activation of caspases 3, 8, and 9. This was evidenced by increased DNA fragmentation and cytochrome c release from mitochondria .
  • Structure-Activity Relationship Analysis : A detailed SAR analysis revealed that modifications at specific positions on the chromeno-pyrimidine structure could significantly influence biological activity. For instance, substituting hydrogen atoms with aromatic groups improved anticancer efficacy .

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